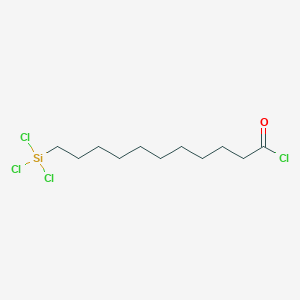
11-(Trichlorosilyl)undecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Trichlorosilyl)undecanoyl chloride is an organosilicon compound with the molecular formula C11H20Cl4OSi. This compound is characterized by the presence of a trichlorosilyl group attached to an undecanoyl chloride backbone. It is a versatile chemical used in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trichlorosilyl)undecanoyl chloride typically involves the reaction of undecanoyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:
Undecanoyl chloride+Trichlorosilane→11-(Trichlorosilyl)undecanoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
11-(Trichlorosilyl)undecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the trichlorosilyl group can hydrolyze to form silanols.
Condensation Reactions: It can react with other silanes to form polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Catalysts: Such as acids or bases, can be used to facilitate condensation reactions.
Major Products Formed
Silanols: Formed from hydrolysis.
Polysiloxanes: Formed from condensation reactions.
Substituted Silanes: Formed from substitution reactions.
Scientific Research Applications
11-(Trichlorosilyl)undecanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 11-(Trichlorosilyl)undecanoyl chloride involves the reactivity of the trichlorosilyl group. This group can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Undecanoyl chloride: Lacks the trichlorosilyl group, making it less reactive in certain applications.
10-Undecenoyl chloride: Contains a double bond, offering different reactivity compared to 11-(Trichlorosilyl)undecanoyl chloride.
Decanoyl chloride: Shorter carbon chain, resulting in different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of the trichlorosilyl group, which imparts distinct reactivity and versatility. This makes it valuable in applications requiring specific chemical modifications and stability.
Properties
CAS No. |
17962-73-1 |
|---|---|
Molecular Formula |
C11H20Cl4OSi |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
11-trichlorosilylundecanoyl chloride |
InChI |
InChI=1S/C11H20Cl4OSi/c12-11(16)9-7-5-3-1-2-4-6-8-10-17(13,14)15/h1-10H2 |
InChI Key |
CJQISUPFVCQWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















